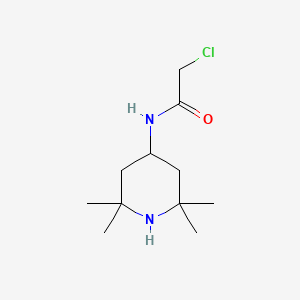

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Description

Historical Development of Piperidine-Based Acetamides

The exploration of piperidine-based acetamides traces its origins to the mid-19th century with the isolation and characterization of piperidine itself. First identified by Thomas Anderson in 1850 and independently by Auguste Cahours in 1852, piperidine emerged as a foundational heterocyclic amine due to its structural simplicity and synthetic versatility. Early applications focused on alkaloid research, but the 20th century witnessed a paradigm shift toward functionalized derivatives, particularly acetamides, as their pharmacological potential became apparent.

The integration of acetamide moieties into piperidine frameworks began in earnest during the 1950s, driven by advances in organic synthesis techniques. For instance, the coupling of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions demonstrated the feasibility of creating N-substituted piperidine-acetamide hybrids, a method later refined using sodium hydride and dimethylformamide. These innovations enabled systematic studies on structure-activity relationships, particularly in antimicrobial and enzyme inhibition contexts. By the 21st century, piperidine-acetamide derivatives had become cornerstones in drug discovery, with applications spanning acetylcholinesterase inhibition, antifungal activity, and anticancer research.

Table 1: Milestones in Piperidine-Acetamide Development

The evolution of synthetic strategies has been critical. Early routes relied on linear functionalization of preformed piperidine rings, but modern approaches leverage transition-metal catalysis. For example, gold(I)-catalyzed oxidative amination of alkenes allows simultaneous heterocycle formation and oxygen-substituent introduction, while palladium-based systems achieve enantioselective synthesis using novel ligands. These methods underscore the growing sophistication in accessing structurally diverse piperidine-acetamides.

Position of 2-Chloro-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Acetamide in Organic Chemistry

2-Chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide occupies a unique niche within the piperidine-acetamide family due to its steric and electronic configuration. The tetramethyl substitution on the piperidine ring imposes significant steric hindrance, altering reactivity patterns compared to non-methylated analogs. This structural feature enhances kinetic stability and influences intermolecular interactions, making the compound a valuable candidate for studying steric effects in nucleophilic substitution reactions.

The chloroacetamide group further differentiates this compound. Chlorine’s electronegativity increases the electrophilicity of the adjacent carbonyl carbon, facilitating reactions with nucleophiles such as amines or thiols. This reactivity is exploited in medicinal chemistry to create covalent inhibitors targeting enzyme active sites, a strategy validated in studies on related piperidine-acetamides.

Table 2: Structural and Functional Comparison of Piperidine-Acetamides

In synthetic organic chemistry, this compound serves as a model for investigating steric effects on reaction mechanisms. For instance, its resistance to certain nucleophilic attacks under mild conditions provides insights into transition-state geometries, while its ability to undergo selective reductions or oxidations informs catalyst design. Furthermore, the tetramethylpiperidine core mimics motifs found in natural products, enabling biomimetic synthesis studies.

The compound’s utility extends to materials science, where its rigid, bulky structure is leveraged to modulate polymer chain dynamics or stabilize metal-organic frameworks. These applications derive from its capacity to act as a steric shield, preventing undesired side reactions during polymerization or crystallization processes.

Properties

IUPAC Name |

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14-10/h8,14H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPFOZDVGCESRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and ability to dissolve both reactants.

-

Base Selection : Triethylamine (TEA) or sodium bicarbonate is employed to scavenge HCl, preventing side reactions such as over-acylation or decomposition.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature.

-

Stoichiometry : A molar ratio of 1:1.1 (TAD:chloroacetyl chloride) ensures complete conversion, with excess chloroacetyl chloride removed via aqueous wash.

Representative Procedure :

-

Dissolve TAD (1 mol) in DCM (500 mL) under nitrogen.

-

Add TEA (1.2 mol) dropwise at 0°C.

-

Introduce chloroacetyl chloride (1.1 mol) slowly over 30 minutes.

-

Stir for 4–6 hours at room temperature.

-

Quench with water, extract organic layer, and purify via recrystallization (ethanol/water).

Yield : 85–91% after purification.

Alternative Pathways: Condensation and Cyclization Reactions

Condensation with Thiosemicarbazide Derivatives

In a method adapted from Der Pharma Chemica, 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine) undergoes condensation with chloroacetamide precursors. While this approach primarily yields pyrazolo[4,3-c]pyridine derivatives, modifying the aldehyde and thiosemicarbazide components may facilitate acetamide formation. For example:

-

Reagents : Triacetonamine, chloroacetic acid, and thiosemicarbazide.

-

Conditions : Reflux in acetic acid with sodium acetate catalyst for 2–3 hours.

-

Outcome : The reaction forms intermediate hydrazinecarbothioamides, which can be hydrolyzed to the target acetamide under acidic conditions.

Limitations : Lower yields (36–50%) and competing side reactions necessitate rigorous purification.

Catalytic Systems and Mechanistic Insights

Role of Metal Salts in Oxidation and Acylation

Patent DE4219459A1 highlights the use of divalent metal salts (e.g., MgSO₄, ZnCl₂) as catalysts in oxidizing 2,2,6,6-tetramethylpiperidine derivatives. Although this patent focuses on N-oxyl derivatives, the catalytic principles apply broadly:

-

Catalyst Loading : 0.01–0.1 mol% MgSO₄ accelerates acylation by polarizing the carbonyl group of chloroacetyl chloride.

-

Solvent Compatibility : Ethanol or aqueous ethanol enhances catalyst solubility.

Mechanism :

-

Mg²⁺ coordinates with the carbonyl oxygen of chloroacetyl chloride, increasing electrophilicity.

-

TAD’s amine attacks the activated carbonyl, forming the acetamide bond.

-

HCl is neutralized by TEA, driving the reaction to completion.

Purification and Characterization

Recrystallization and Stability

-

Solvents : Ethanol/water mixtures (3:1 v/v) yield pale yellow crystals with >97% purity.

-

Storage : Long-term storage at 2–8°C under nitrogen prevents hygroscopic degradation.

Analytical Data :

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Value |

|---|---|

| Raw Material Cost | $120–150/kg (TAD) |

| Catalyst Cost | $5–10/kg (MgSO₄) |

| Overall Yield | 85–91% |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Major Products

Substitution: Formation of N-substituted acetamides or thioacetamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Scientific Research Applications

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer or modifier to enhance material properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The piperidine ring provides steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a chloroacetamide group.

2,2,6,6-Tetramethylpiperidine: Lacks the acetamide moiety and is used as a hindered base in organic synthesis.

2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): An oxidizing agent used in various organic reactions.

Uniqueness

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to the presence of both the chloroacetamide group and the sterically hindered piperidine ring. This combination imparts distinct reactivity and stability, making it valuable in specific chemical and industrial applications.

Biological Activity

2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is derived from the piperidine family, specifically featuring a chloroacetamide functional group. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-substituted chloroacetamides, including derivatives of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. For instance, a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial activity against various pathogens:

- Effective Against :

- Staphylococcus aureus (including MRSA)

- Candida albicans

- Less Effective Against :

- Escherichia coli

The biological activity varied based on the position of substituents on the phenyl ring, with certain halogenated derivatives showing enhanced lipophilicity and membrane permeability, which facilitated their antimicrobial action .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of halogen atoms in specific positions on the phenyl ring significantly influences the compound's efficacy. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity.

| Compound Variation | Activity Level Against Gram-positive | Activity Level Against Gram-negative | Notes |

|---|---|---|---|

| N-(4-chlorophenyl) | High | Moderate | High lipophilicity aids in membrane penetration |

| N-(3-bromophenyl) | Moderate | Low | Less effective due to steric hindrance |

| N-(4-fluorophenyl) | High | Moderate | Enhanced interaction with bacterial cell walls |

Study on Antimicrobial Properties

In a comprehensive study conducted in 2021, twelve chloroacetamide derivatives were screened for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds bearing halogenated substituents exhibited superior activity against Gram-positive bacteria compared to their Gram-negative counterparts .

In Vivo Analgesic Activity

Another study focused on the analgesic potential of related compounds demonstrated that certain derivatives showed significant analgesic effects comparable to standard drugs like diclofenac sodium. The docking studies indicated promising interactions with COX enzymes, suggesting potential anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution between 2-chloroacetamide derivatives and substituted piperidines. For example, refluxing ethanol with stoichiometric ratios of reactants (e.g., 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives) under alkaline conditions can yield high-purity products . Key parameters include solvent choice (e.g., ethanol for reflux), reaction time (typically 6–12 hours), and purification via recrystallization or column chromatography .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) to adjust stoichiometry or temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : H and C NMR confirm the acetamide backbone and piperidine substitution patterns. For example, amide protons typically resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for CHClNO: 281.14) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for verifying steric effects from the tetramethylpiperidinyl group .

Q. How can researchers address low yields or impurities during synthesis?

- Troubleshooting :

- Low yields : Ensure anhydrous conditions to prevent hydrolysis of the chloroacetamide group. Increase reaction temperature gradually (e.g., 70–80°C) to enhance reactivity .

- Impurities : Use gradient chromatography (e.g., hexane/ethyl acetate) or recrystallization in chloroform-acetone mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetramethylpiperidinyl group in nucleophilic substitution reactions?

- Analysis : The steric hindrance from the four methyl groups on the piperidine ring slows nucleophilic attack, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water). Computational studies (DFT calculations) can map transition states and predict regioselectivity .

- Experimental validation : Isotopic labeling (e.g., N or C) tracks bond formation dynamics .

Q. How can crystallography data resolve contradictions in proposed molecular configurations?

- Case study : Conflicting NMR signals for axial vs. equatorial methyl groups on the piperidine ring can be resolved via X-ray diffraction. For example, bond angles and torsional strain in the crystal lattice distinguish steric environments .

- Tools : Use software like Mercury or Olex2 to refine crystallographic models and validate H-bonding networks .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for pharmacological studies?

- Process Design :

- Scale-up : Implement flow chemistry for consistent mixing and temperature control, reducing side reactions .

- Quality Control : Pair HPLC with evaporative light scattering detection (ELSD) to quantify impurities <0.1% .

Q. How do solvent polarity and pH influence the stability of the chloroacetamide moiety?

- Stability Studies :

- Polar solvents : Acetonitrile or DMF stabilize the compound via dipole interactions, while aqueous solutions risk hydrolysis at pH >8 .

- Degradation pathways : LC-MS/MS identifies hydrolysis byproducts (e.g., N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) under accelerated storage conditions (40°C/75% RH) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.